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molecular formula C9H10N2O B126418 1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl- CAS No. 145934-59-4

1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-

Cat. No. B126418
M. Wt: 162.19 g/mol
InChI Key: FATQCTPNEKZZSD-UHFFFAOYSA-N
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Patent
US05439917

Procedure details

A solution of 7,4 g (68 mmol) 2-hydrazinopyridine and 6,0 g (68 mmol) methoxyaceton in 50 ml of ethanol was refluxed for 1 h. The solvent was removed under reduced pressure. The resulting oil was dissolved in diethylene glycol and refluxed for 1,5 h. The mixture was allowed to cool and was poured into ice-water. Extraction with methylene chloride gave an black oily residue which was treated with boiling petroleumether (60-80). After decanting the solvent was allowed to cool and the precipitated product filtered of affording 4,5 g (41%) pure title compound as a yellow solid.
Quantity
68 mmol
Type
reactant
Reaction Step One
Quantity
68 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 60-80 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)N.[CH3:9][O:10][CH2:11][C:12](=O)[CH3:13]>C(O)C>[CH3:9][O:10][C:11]1[C:8]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[NH:1][C:12]=1[CH3:13]

Inputs

Step One
Name
Quantity
68 mmol
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
68 mmol
Type
reactant
Smiles
COCC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
( 60-80 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in diethylene glycol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1,5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
gave an black oily residue which
ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
After decanting the solvent
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=C(NC2=NC=CC=C21)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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